molecular formula C17H19FN2O2 B7883544 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine

4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine

Cat. No.: B7883544
M. Wt: 302.34 g/mol
InChI Key: HIHTVWZAVWBHRU-UHFFFAOYSA-N
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Description

4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine is an organic compound belonging to the class of morpholine derivatives. The presence of a morpholine ring, a fluorophenyl group, and a methoxy-pyridinyl segment makes this compound unique and potentially valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis begins with the preparation of 6-(4-Fluorophenyl)-5-methoxy-2-pyridinecarboxaldehyde. This can be achieved through the reaction of 4-Fluoroaniline with 2,6-dichloropyridine in the presence of a base, followed by methoxylation.

  • Step 2: The resulting aldehyde undergoes a reductive amination with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.

Industrial Production Methods:

  • The industrial preparation of this compound follows the same general synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the pyridine ring may be oxidized to form N-oxide derivatives.

  • Reduction: Reduction can be performed on the fluorophenyl group to produce a cyclohexyl derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring, replacing it with various nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.

  • Reduction: Hydrogen gas in the presence of a palladium/carbon catalyst.

  • Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed:

  • Oxidation forms N-oxide derivatives.

  • Reduction results in cyclohexyl derivatives.

  • Substitution leads to various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.

  • Acts as a ligand in coordination chemistry due to its unique structural features.

Biology:

  • Studied for potential use as a molecular probe to investigate biological systems.

  • Exhibits binding affinity for certain proteins and receptors, making it a candidate for drug discovery.

Medicine:

  • Potential use in the development of novel pharmaceuticals, especially those targeting specific receptors or enzymes.

  • Investigated for its therapeutic effects in various diseases, including cancer and neurological disorders.

Industry:

  • Used in the production of specialty chemicals.

  • Employed in the design of advanced materials with unique properties.

Mechanism of Action

  • Similar compounds include 4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine and 4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.

  • The fluorine substituent in the compound of interest often enhances its lipophilicity and biological activity compared to its chloro and bromo analogs.

Comparison with Similar Compounds

  • 4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine

  • 4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine

  • 4-{[6-(4-Methylphenyl)-5-methoxy-2-pyridinyl]methyl}morpholine

There you have it! 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine, broken down and served up. Fascinating stuff!

Properties

IUPAC Name

4-[[6-(4-fluorophenyl)-5-methoxypyridin-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-21-16-7-6-15(12-20-8-10-22-11-9-20)19-17(16)13-2-4-14(18)5-3-13/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHTVWZAVWBHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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